1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]indoline
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Overview
Description
1-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE involves several steps, typically starting with the preparation of the indole core. One common method is the Larock heteroannulation reaction, which involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne to form the indole core . This is followed by sulfonylation using appropriate sulfonyl chlorides under basic conditions to introduce the benzenesulfonyl group . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
1-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets. The compound binds to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the proliferation of cancer cells or interfere with viral replication by targeting viral enzymes . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-Methoxyindole-2-carboxylic acid: Another indole derivative with distinct chemical properties.
Properties
Molecular Formula |
C19H23NO3S |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-(4-methoxy-2-methyl-5-propan-2-ylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C19H23NO3S/c1-13(2)16-12-19(14(3)11-18(16)23-4)24(21,22)20-10-9-15-7-5-6-8-17(15)20/h5-8,11-13H,9-10H2,1-4H3 |
InChI Key |
PVYZZHPLVHPXTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC3=CC=CC=C32)C(C)C)OC |
Origin of Product |
United States |
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